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An In-depth Technical Guide to the Thermodynamic Properties of Liquid Nickel-Tin Alloys

This technical guide provides a comprehensive overview of the thermodynamic properties of
liquid nickel-tin (Ni-Sn) alloys, targeting researchers and scientists in the fields of materials
science, metallurgy, and condensed matter physics. Understanding these properties is crucial
for the design, processing, and application of Ni-Sn based materials, particularly in areas such
as lead-free soldering and high-temperature coatings.

Introduction to the Ni-Snh System

The nickel-tin binary system is characterized by the formation of several intermetallic
compounds in the solid state, which implies strong chemical interactions between nickel and tin
atoms. These interactions persist into the liquid phase, leading to significant deviations from
ideal solution behavior. The thermodynamic properties of liquid Ni-Sn alloys, such as the
enthalpy, Gibbs free energy of mixing, and component activities, provide quantitative measures
of these interactions and are fundamental for predicting phase equilibria and the driving forces
for various metallurgical processes.

Key Thermodynamic Properties

The thermodynamic behavior of liquid Ni-Sn alloys is primarily described by the changes in
thermodynamic functions upon mixing of the pure liquid components.

Enthalpy of Mixing
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The enthalpy of mixing (AHmIXx) represents the heat absorbed or released when forming the
alloy from its pure components. For the Ni-Sn system, this process is exothermic, meaning
heat is released, which indicates a strong attractive interaction between Ni and Sn atoms. The
mixing enthalpy is negative across the entire composition range. The minimum integral
enthalpy of mixing is approximately -20,00 to -21,500 J/mol, occurring around a tin mole
fraction (XSn) of 0.4 to 0.5.[1][2] Some studies have noted a temperature dependence of the
enthalpy of mixing, particularly for the limiting partial enthalpy of mixing of Ni in Sn.[3]

Table 1: Integral Enthalpy of Mixing of Liquid Ni-Sn Alloys

Mole Fraction Ni Integral Enthalpy of

(XNi) Temperature (K) Mixing (kd/mol) Reference
0.1 1750 -5.7 [4]
0.2 1750 -11.0 [4]
0.3 1750 -15.5 [4]
0.4 1750 -18.8 [4]
0.5 1750 -20.5 [4]
0.6 1750 -20.0 [4]
0.7 1750 -17.5 [4]
0.8 1750 -13.0 [4]
0.9 1750 -7.0 [4]
~0.5 (minimum) 1073 ~-20.0 [1][2]

Note: Data is compiled from various experimental studies and thermodynamic assessments.
Values may vary slightly between different sources.

Gibbs Free Energy of Mixing

The Gibbs free energy of mixing (AGmix) is the ultimate indicator of the stability of the liquid
solution. It is defined by the fundamental thermodynamic relationship:
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AGmMix = AHmMIx - TASmix

where T is the absolute temperature and ASmix is the entropy of mixing. A negative AGmix
indicates that the formation of the liquid alloy is a spontaneous process. For Ni-Sn alloys, the
Gibbs free energy of mixing is negative across all compositions, confirming the stability of the
liquid phase. The curve for AGmix is asymmetric, with the minimum value shifted towards the
nickel-rich side, reflecting the strong ordering tendency in the liquid.

Table 2: Gibbs Free Energy of Mixing of Liquid Ni-Sn Alloys at 1573 K (1300 °C)

. ) . Gibbs Free Energy of
Mole Fraction Ni (XNi) . Reference
Mixing (kJ/mol)

0.1 -10.5 [5]
0.2 -19.0 [5]
0.3 -26.0 [5]
0.4 -31.5 [5]
0.5 -34.5 [5]
0.6 -35.0 [5]
0.7 -32.0 [5]
0.8 -25.0 [5]
0.9 -15.0 [5]

Note: Values are estimated from graphical data presented in the cited literature.

Activity of Components

The activity of a component in a solution is a measure of its "effective concentration,"
representing its deviation from ideal behavior. In the liquid Ni-Sn system, both nickel and tin
exhibit strong negative deviations from Raoult's law (ideal solution behavior), meaning their
activities are significantly lower than their mole fractions. This is a direct consequence of the
strong attractive forces between Ni and Sn atoms.
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Table 3: Activity of Sn in Liquid Ni-Sn Alloys at 1573 K

Mole Fraction Sn (XSn) Activity of Sn (aSn) Reference
0.1 0.002 [4]
0.2 0.010 [4]
0.3 0.030 [4]
0.4 0.080 [4]
0.5 0.180 [4]
0.6 0.320 [4]
0.7 0.500 [4]
0.8 0.680 [4]
0.9 0.850 [4]

Note: Values are estimated from graphical data presented in the cited literature.

Experimental Protocols

The determination of thermodynamic properties for high-temperature metallic melts requires
specialized experimental techniques.

High-Temperature Calorimetry

High-temperature calorimetry, particularly drop calorimetry, is the primary method for directly
measuring the enthalpy of mixing.

Methodology:

e Setup: A high-temperature calorimeter (e.g., a Calvet-type calorimeter) is heated to the
desired experimental temperature (e.g., 1073 K). The calorimeter is designed to measure
small heat effects with high precision.
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o Sample Preparation: One component (e.g., liquid tin) is placed in a crucible inside the
calorimeter. The second component (e.g., solid nickel) is prepared as small, precisely
weighed pieces held at a known, lower temperature (often room temperature).

o Measurement: The solid nickel pieces are dropped sequentially into the liquid tin bath.

o Heat Flow Measurement: Each drop causes a thermal effect, which is a combination of the
heat required to raise the temperature of the dropped sample and the partial enthalpy of
mixing of that sample into the liquid alloy. This heat flow is measured by the calorimeter's
sensors, generating a signal peak.

o Data Analysis: The area under each peak is proportional to the total heat effect. By
subtracting the known heat content of the dropped sample, the partial enthalpy of mixing is
determined.

« Integral Enthalpy Calculation: The integral enthalpy of mixing for the final alloy composition is
calculated by summing the partial molar enthalpies over the entire series of drops.[1]

I/l Connections Prepl -> Prep2 [color="#5F6368"]; Prep2 -> Drop [color="#5F6368"]; Prep3 ->
Drop [color="#5F6368"]; Drop -> Measure [color="#4285F4", style=bold]; Measure -> Integrate
[color="#4285F4", style=bold]; Integrate -> Calc_H_part [color="#34A853", style=bold];
Calc_H_part -> Calc_H_int [color="#34A853", style=bold];

/I Invisible edges for ordering edge[style=invis]; Prepl -> Prep3; } caption: Workflow for Drop
Calorimetry Experiment.

Electromotive Force (EMF) Method

The EMF method is a powerful technique for determining the activity of components and,
subsequently, other thermodynamic properties like the Gibbs free energy.

Methodology:

o Cell Construction: A high-temperature galvanic cell is constructed. For the Ni-Sn system, this
could be a cell of the type: Ni (s) | ZrO2-CaO (s) | Ni-Sn (l), NiO (s) Here, pure solid nickel is
the reference electrode, the liquid Ni-Sn alloy is the working electrode, and a solid oxide
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electrolyte (like yttria-stabilized zirconia) separates them, allowing for the transport of oxygen
ions.

o EMF Measurement: The cell is maintained at a constant high temperature, and the potential
difference (EMF) between the two electrodes is measured using a high-impedance voltmeter.

 Activity Calculation: The activity of nickel (aNi) in the alloy is related to the measured EMF
(E) through the Nernst equation: AG = -nFE = RT In(a_Ni) where n is the number of
electrons transferred, F is the Faraday constant, R is the gas constant, and T is the absolute
temperature.

e Gibbs-Duhem Integration: Once the activity of one component (e.g., Ni) is known across a
range of compositions, the activity of the other component (Sn) can be calculated using the
Gibbs-Duhem equation. From the activities, the partial and integral Gibbs free energies of
mixing can be derived.

Thermodynamic Relationships and Visualization

The core thermodynamic properties are intrinsically linked. The Gibbs free energy of mixing,
which dictates the phase stability, is composed of an enthalpic term (related to bond energies)
and an entropic term (related to atomic disorder). The strong negative enthalpy of mixing in the
Ni-Sn system is the primary driver for the stability of the liquid alloy, overpowering the entropic
contribution.

// Nodes G_mix [label="Gibbs Free Energy\nof Mixing (AG_mix)", fillcolor="#FFFFFF",
fontcolor="#202124"]; H_mix [label="Enthalpy of Mixing\n(AH_mix)", fillcolor="#FFFFFF",
fontcolor="#202124"]; S_mix [label="Entropy of Mixing\n(AS_mix)", fillcolor="#FFFFFF",
fontcolor="#202124"]; Activity [label="Component Activity\n(a_i)", fillcolor="#FFFFFF",
fontcolor="#202124"]; Stability [label="Phase Stability &\nSpontaneity”, shape=ellipse,
fillcolor="#F1F3F4", fontcolor="#202124"];

/ Edges H_mix -> G_mix [label=" AG = AH - TAS", color="#EA4335", fontcolor="#202124"];
S_mix -> G_mix [color="#34A853", fontcolor="#202124"]; G_mix -> Activity [label=" AG_partial
= RT In(a_i)", color="#4285F4", fontcolor="#202124"]; G_mix -> Stability [label=" AG < 0
(Spontaneous)”, color="#FBBCO05", fontcolor="#202124"]; } caption: Core Thermodynamic
Relationships.
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Conclusion

The liquid nickel-tin alloy system exhibits strong negative deviations from ideal solution
behavior. This is evidenced by a significant exothermic enthalpy of mixing, a large negative
Gibbs free energy of mixing, and component activities that are much lower than their respective
mole fractions. These characteristics are indicative of strong chemical affinity and a tendency
towards ordering between nickel and tin atoms in the liquid state. The quantitative data and
experimental protocols outlined in this guide provide a fundamental basis for materials
scientists and engineers working with these alloys, enabling more accurate process modeling,
phase diagram calculations (CALPHAD), and the development of new materials with tailored
properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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